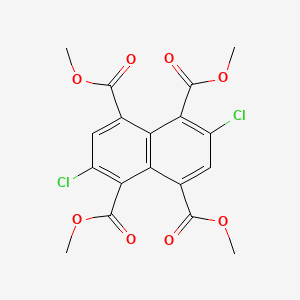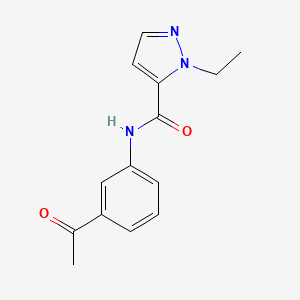![molecular formula C19H25N5O2 B6049193 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B6049193.png)
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as PNU-142633 and is a selective antagonist of the α7 nicotinic acetylcholine receptor.
Mecanismo De Acción
The mechanism of action of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the selective blockade of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, attention, and synaptic plasticity. The blockade of this receptor by 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine leads to the inhibition of excessive glutamate release, reduction of oxidative stress, and suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine have been extensively studied in preclinical models. This compound has shown to improve cognitive function, reduce inflammation, and promote neuroprotection in various animal models of neurological disorders. It has also shown to have anxiolytic and antidepressant effects in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine in lab experiments are its high potency, selectivity, and favorable pharmacokinetic properties. However, the limitations of using this compound in lab experiments are its high cost and limited availability.
Direcciones Futuras
The future directions for research on 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine include the development of more potent and selective analogs, the investigation of its therapeutic potential in various neurological and psychiatric disorders, and the exploration of its mechanism of action in detail. Additionally, the use of this compound in combination with other drugs or therapies can also be explored to enhance its therapeutic efficacy.
Conclusion:
In conclusion, 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine is a promising chemical compound that has shown potential therapeutic applications in various neurological and psychiatric disorders. The selective antagonist activity of this compound on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models, and it has shown to improve cognitive function, reduce inflammation, and promote neuroprotection. The future directions for research on this compound include the development of more potent and selective analogs, investigation of its therapeutic potential in various disorders, and exploration of its mechanism of action in detail.
Métodos De Síntesis
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine involves the reaction between 4-(2-furoyl)piperazine and 2-methyl-6-(1-piperidinyl)pyrimidine. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon. The yield of this synthesis method is usually high, and the purity of the compound can be easily achieved through recrystallization.
Aplicaciones Científicas De Investigación
The α7 nicotinic acetylcholine receptor is a potential therapeutic target for various neurological and psychiatric disorders such as Alzheimer's disease, schizophrenia, and depression. The selective antagonist activity of 4-[4-(2-furoyl)-1-piperazinyl]-2-methyl-6-(1-piperidinyl)pyrimidine on the α7 nicotinic acetylcholine receptor has been extensively studied in preclinical models. This compound has shown promising results in improving cognitive function, reducing inflammation, and promoting neuroprotection in various animal models of neurological disorders.
Propiedades
IUPAC Name |
furan-2-yl-[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-15-20-17(22-7-3-2-4-8-22)14-18(21-15)23-9-11-24(12-10-23)19(25)16-6-5-13-26-16/h5-6,13-14H,2-4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCDQCVKXWEWID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CO3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-fluorobenzyl)-2-[(methylthio)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049112.png)

![N-[1-(4-ethoxyphenyl)-1-methylethyl]-1-(2-fluorobenzyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B6049122.png)

![4-chloro-5-[(diethylamino)sulfonyl]-2-(isobutylamino)benzoic acid](/img/structure/B6049128.png)
![5-bromo-2-hydroxybenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B6049141.png)
![7-(cyclopropylmethyl)-2-(2-quinolinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049145.png)
![methyl 4-(5-{[2-(2-ethoxy-2-oxoethyl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6049149.png)
![1-[isopropyl(methyl)amino]-3-[2-methoxy-4-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6049150.png)

![N-[(5-chloro-1H-indol-2-yl)methyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6049166.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-methyl-N-(tetrahydro-2-furanylmethyl)-2-thiophenecarboxamide](/img/structure/B6049171.png)
![2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-N-isopropyl-N-[(5-oxo-2-pyrrolidinyl)methyl]acetamide](/img/structure/B6049194.png)
![1-(4-chlorobenzyl)-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6049202.png)